molecular formula C11H16FN B1449445 [(3-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine CAS No. 1935579-08-0

[(3-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine

Cat. No. B1449445
M. Wt: 181.25 g/mol
InChI Key: QVIMRHNMOWNQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amphetamine derivative, also known as 3-Methylmethamphetamine (3-MMA) or Metaphedrine . It has been sold as a designer drug, first being reported in Sweden in 2021 .

Scientific Research Applications

  • Analytical Chemistry Applications :

    • A study by Chen and Novotny (1997) discusses a fluorogenic reagent developed for the analysis of primary amines, including peptides and aminated carbohydrates, through techniques like HPLC, CE, and MALDI/MS. This reagent offers good stability and hydrophobic properties, useful in reversed-phase HPLC and structural analysis of peptides and oligosaccharides (Chen & Novotny, 1997).
  • Bioorganic & Medicinal Chemistry :

    • Nag et al. (2013) synthesized fluorine-18 labeled derivatives of propargyl amine for potential use in PET radioligands to visualize monoamine oxidase B (MAO-B) activity. This study demonstrates the application of fluorinated compounds in visualizing enzymatic activity in vivo (Nag et al., 2013).
    • Rodríguez-Escrich et al. (2005) described the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent. This compound reacts with various α-chiral amines, allowing for the analysis of scalemic mixtures through NMR and HPLC (Rodríguez-Escrich et al., 2005).
  • Pharmacological Characterization and Synthesis :

    • Grimwood et al. (2011) studied a compound, PF-04455242, a κ-opioid receptor antagonist. It showcases the role of fluorinated amines in developing selective inhibitors with potential therapeutic applications (Grimwood et al., 2011).
    • Luo et al. (2019) automated the synthesis of a radiopharmaceutical for PET imaging of sphingosine-1 phosphate receptor 1, demonstrating the utility of fluorinated amines in developing imaging agents for medical diagnostics (Luo et al., 2019).

properties

IUPAC Name

N-[(3-fluoro-2-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIMRHNMOWNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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